molecular formula C16H23IN2O3 B019907 Epidepride CAS No. 107188-87-4

Epidepride

Cat. No. B019907
M. Wt: 418.27 g/mol
InChI Key: APNNSBJHVTUORL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epidepride is a selective dopamine D2 receptor antagonist that has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is a potent and highly selective antagonist of the D2 receptor, which is one of the five known dopamine receptor subtypes.

Scientific Research Applications

Imaging Dopamine D2 Receptors in Pituitary Adenomas

Epidepride, a benzamide derivative with high affinity for D2 receptors, is used in SPECT imaging of striatal and extrastriatal dopamine D2 receptors. A study by Pirker et al. (1996) demonstrated the efficacy of iodine-123-labeled epidepride in visualizing dopamine receptors in pituitary adenomas, suggesting its potential in predicting responses to dopamine agonist treatment (Pirker et al., 1996).

Differential Diagnosis of Movement Disorders

Epidepride's utility in differentiating movement disorders such as Parkinson's disease, multiple system atrophy, and Huntington's disease through SPECT imaging was explored by Pirker et al. (1997). This study highlighted the radiotracer's capabilities, although its high specific-to-nondisplaceable binding ratio did not significantly improve discrimination between different basal ganglia disorders (Pirker et al., 1997).

Visualization of Extrastriatal Dopamine D2 Receptors

Kessler et al. (1992) used [123I]Epidepride in single photon tomography to visualize extrastriatal dopamine D2 receptors in the human brain. Their work provided insights into the distribution and uptake of epidepride in various brain regions, including the thalamus, pituitary, hypothalamus, and temporal lobe (Kessler et al., 1992).

Research on Schizophrenia

Huang et al. (2012) investigated the application of [(123)I]Epidepride in studying dopamine D(2)/D(3) receptor binding in a rat schizophrenia model. Their findings suggest that epidepride can be a valuable tool for understanding alterations in dopamine receptor binding in schizophrenia and evaluating therapeutic effects (Huang et al., 2012).

properties

CAS RN

107188-87-4

Product Name

Epidepride

Molecular Formula

C16H23IN2O3

Molecular Weight

418.27 g/mol

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide

InChI

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1

InChI Key

APNNSBJHVTUORL-LBPRGKRZSA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC

Other CAS RN

107188-87-4

synonyms

epidepride
N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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